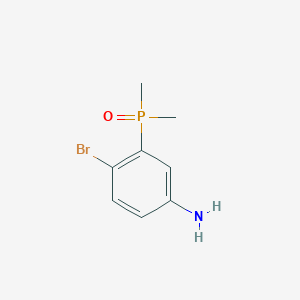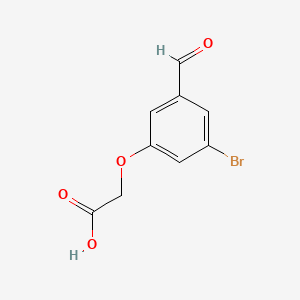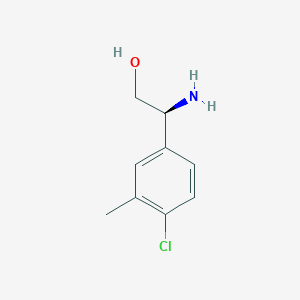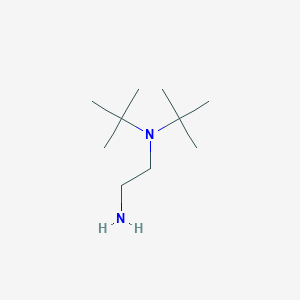
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-3-bromopyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propanal.
Reduction: Formation of 3-((5-Amino-2-pyridinyl)oxy)propan-1-ol.
Substitution: Formation of 3-((5-Amino-3-azidopyridin-2-yl)oxy)propan-1-ol or 3-((5-Amino-3-thiopyridin-2-yl)oxy)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and propanol moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((5-Bromo-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the amino group.
3-((5-Amino-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .
Eigenschaften
Molekularformel |
C8H11BrN2O2 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11-8(7)13-3-1-2-12/h4-5,12H,1-3,10H2 |
InChI-Schlüssel |
IKRWTPDDSBJVGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)OCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



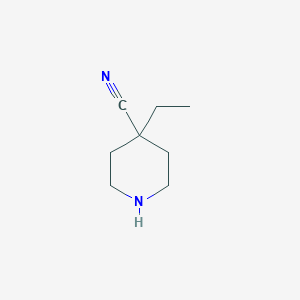
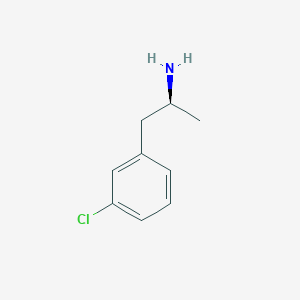
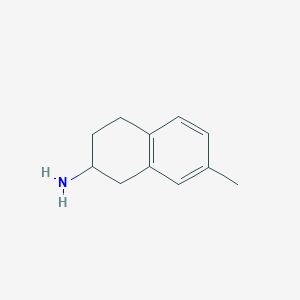

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
